2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a heterocyclic compound featuring a pyrimidine ring substituted with methyl groups at positions 4 and 6, a sulfanyl linker, and an acetohydrazide moiety conjugated to a (3Z)-2-oxoindol-3-ylidene group. The Z-configuration of the indol-3-ylidene group may influence stereoselective binding to biological targets, distinguishing it from E-configured analogs . This compound is hypothesized to act as a pharmacophore in medicinal chemistry, leveraging its dual heterocyclic architecture for targeted activity.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-9-7-10(2)18-16(17-9)24-8-13(22)20-21-14-11-5-3-4-6-12(11)19-15(14)23/h3-7,19,23H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLMZHJPKFWJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N=NC2=C(NC3=CC=CC=C32)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a hybrid molecule that incorporates a pyrimidine moiety linked to an indole derivative through an acetohydrazide functional group. This structural configuration suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine derivatives with indole-based hydrazones. The process can be optimized using various solvents and reaction conditions to enhance yield and purity. For instance, the use of ethanol as a solvent during reflux conditions has been reported to yield high-purity crystalline products with significant biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide exhibit notable antimicrobial properties. For example, derivatives containing pyrimidine and hydrazide groups have shown effective inhibition against various bacterial strains using agar diffusion methods. The minimum inhibitory concentration (MIC) values were determined to evaluate the potency of these compounds against pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| Target Compound | 8 | E. coli |
| Target Compound | 4 | S. aureus |
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study analyzed the antibacterial activity of several hydrazone derivatives, revealing that those with a pyrimidine-sulfanyl linkage exhibited enhanced activity compared to traditional antibiotics like ceftriaxone . The structure–activity relationship (SAR) indicated that modifications on the benzene ring significantly influenced microbial inhibition.
- Anticancer Mechanism : Research focused on the compound's effect on MCF-7 breast cancer cells showed that treatment led to a significant reduction in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells .
Comparison with Similar Compounds
Substituent Impact :
- Electron-donating groups (e.g., 4-methylbenzylidene in ) may enhance solubility and stability but reduce electrophilic reactivity.
- Electron-withdrawing groups (e.g., 3-nitrophenylethylidene in ) could increase binding affinity to enzymes or receptors via dipole interactions.
Physicochemical Properties
- Solubility : Polar sulfanyl and hydrazide groups may counterbalance hydrophobicity, but crystallization tendencies (as seen in ) could limit bioavailability.
Crystallographic and Structural Analysis
- SHELX software (e.g., ) is widely used for resolving crystal structures of similar compounds. The target compound’s Z-configuration and planarity could be confirmed via single-crystal X-ray diffraction, with bond lengths and angles comparable to pyrimidine-indole hybrids in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
